molecular formula C6H11NO3 B022477 2-(Acetylamino)butanoic acid CAS No. 114285-09-5

2-(Acetylamino)butanoic acid

Cat. No. B022477
CAS RN: 114285-09-5
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-UHFFFAOYSA-N
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Description

2-(Acetylamino)butanoic acid is a chemical compound with the molecular formula C6H11NO3 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 2-(Acetylamino)butanoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 2-(Acetylamino)butanoic acid is also called a skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

Biomedical Engineering

2-(Acetylamino)butanoic acid: is explored in the field of biomedical engineering for its potential use in tissue engineering and regenerative medicine. It’s being investigated for its biocompatibility in creating scaffolds that support cell growth and tissue formation .

Drug Delivery Systems

In the pharmaceutical industry, 2-(Acetylamino)butanoic acid derivatives are studied for their role in drug delivery systems. They are considered for designing new drugs and drug delivery devices, especially as carriers for neutron capture therapy .

Agriculture

This compound is also significant in agriculture. It’s a metabolite of glufosinate, a non-selective herbicide used for crop desiccation before harvest and on genetically modified, herbicide-tolerant crops .

Poultry Production

Research in poultry production has highlighted the use of butyric acid, a molecule structurally related to 2-(Acetylamino)butanoic acid , for improving gut health, nutrient utilization, and egg quality in birds .

Food Industry

In the food industry, 2-(Acetylamino)butanoic acid and its related compounds are monitored for compliance with maximum residue levels (MRLs) in food products like soybeans, ensuring food safety .

Cosmetic Products

The safety of α-amino acids, which include 2-(Acetylamino)butanoic acid , has been assessed for use in cosmetics. These compounds function primarily as hair and skin conditioning agents .

Environmental Science

Environmental scientists study 2-(Acetylamino)butanoic acid for its environmental impact, particularly its role in the breakdown and metabolism of herbicides and its presence in water systems .

Materials Science

In materials science, 2-(Acetylamino)butanoic acid is used in the synthesis of various compounds and materials, contributing to advancements in this field .

Safety And Hazards

The safety data sheet for a similar compound, 2-Butynoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

properties

IUPAC Name

2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992835
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidobutanoic acid

CAS RN

7211-57-6, 34271-27-7, 7682-14-6
Record name 2-(Acetylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7211-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC203440
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC205007
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-Acetamido-butyric acid
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Synthesis routes and methods

Procedure details

163 g (1.58 mol) 2-aminobutanoic acid are dissolved in acetic acid, and 242 g (2.37 mol) acetic anhydride are added dropwise. The mixture is stirred for 2 h at 100° C. until completion of reaction, then the solution evaporated to dryness in vacuo. The solid residue is suspended in ethyl acetate, filtered and washed with diethyl ether.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
242 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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